3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
Properties
IUPAC Name |
3-acetyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGILVUHKICIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety. This can be achieved through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst. The resulting triazole ring is then further functionalized to introduce the piperidin-4-yl and benzamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis at specific sites:
Mechanistic Insights :
-
Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
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Acetyl Hydrolysis : Base-mediated deacetylation yields a phenolic intermediate, enhancing solubility .
Electrophilic Aromatic Substitution
The phenyl and benzamide rings participate in electrophilic reactions:
Structural Influence :
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The acetyl group directs nitration to the meta position via electron-withdrawing effects.
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The triazole’s electron-deficient nature enhances para sulfonation on the phenyl ring .
Piperidine Functionalization
The piperidine nitrogen undergoes alkylation and acylation:
Optimization Notes :
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Alkylation increases lipophilicity, improving CNS targeting .
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Over-acylation may reduce binding affinity due to steric hindrance .
Triazole Ring Modifications
The 1,2,3-triazole core participates in metal coordination and cycloadditions:
Stability Considerations :
-
The triazole ring resists ring-opening under physiological pH but reacts with strong oxidants (e.g., KMnO₄) .
Oxidation and Reduction
| Target Site | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl (keto) | NaBH₄, MeOH | 3-(1-Hydroxyethyl)benzamide | 55% | |
| Piperidine CH₂ | KMnO₄, H₂O, 80°C | Piperidine-4-one derivative | 40% |
Functional Impact :
-
Reduction of the acetyl group generates a chiral alcohol, requiring enantiomeric resolution for pharmaceutical use .
Cross-Coupling Reactions
The phenyl group supports palladium-catalyzed couplings:
Utility :
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that triazole-containing compounds could inhibit cell proliferation in leukemic cells at nanomolar concentrations . The structure of triazoles allows for interactions with multiple biological targets, enhancing their therapeutic potential.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The presence of the triazole ring in compounds like this compound contributes to their ability to inhibit the growth of various bacteria and fungi. Preliminary studies suggest that derivatives of this compound might exhibit potent antibacterial and antifungal activities due to their unique structural features .
Enzyme Inhibition
Another significant application is in enzyme inhibition. Triazoles have been identified as potential inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Compounds with similar structures have demonstrated micromolar inhibitory potency against xanthine oxidase, suggesting that this compound) may also possess this activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the triazole ring or the attached piperidine can significantly influence their potency and selectivity against specific biological targets. Research has indicated that lipophilic modifications can enhance inhibitory effects on enzymes like xanthine oxidase .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the triazole ring can bind to metal ions, and the benzamide group can interact with enzymes or receptors. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and crystallographic data where applicable.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Polarity :
- The target compound’s triazole and acetyl groups increase polarity compared to the chloro -substituted analog in . This may enhance aqueous solubility but reduce membrane permeability .
- Chlorine atoms in ’s compound contribute to lipophilicity, favoring hydrophobic interactions in biological systems.
Crystal Packing and Hydrogen Bonding: The analog in forms a sheet-like structure via O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds.
Biological Activity :
- Pyrazole-pyridine hybrids (e.g., ) are often kinase inhibitors, whereas triazole-benzamide derivatives (like the target) may target proteases or GPCRs due to their hydrogen-bonding capacity .
Synthetic Accessibility :
- The triazole ring in the target compound can be synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), offering modularity compared to halogenated analogs requiring cross-coupling reactions .
Limitations
- No direct crystallographic or pharmacological data for the target compound are available in the provided evidence. Inferences are drawn from structural analogs.
- Experimental validation (e.g., solubility assays, XRD analysis using SHELXL ) is required to confirm hypotheses.
Methodological Considerations
- Crystallography : Programs like SHELXL () and WinGX () are critical for refining crystal structures of such compounds. For example, ’s analog was refined using SHELX, highlighting its utility for small-molecule analysis .
- Structural Visualization : Tools like ORTEP () could illustrate anisotropic displacement parameters for the target compound’s triazole and acetyl groups.
Biological Activity
The compound 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via click chemistry . This method is favored due to its efficiency and specificity. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The reaction between an azide and a terminal alkyne under copper(I)-catalyzed conditions.
- Acetylation : The introduction of an acetyl group to the nitrogen atom.
- Benzamide Formation : Coupling with benzoyl chloride to yield the final product.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial strains. For instance, studies have shown that similar triazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
One of the notable biological activities of triazole derivatives is their role as enzyme inhibitors. Specifically, this compound has been investigated for its potential to inhibit serine hydrolases (SHs), which are involved in various physiological processes. Inhibitory studies have demonstrated that triazoles can selectively inhibit SHs with IC50 values in the nanomolar range . This selectivity makes them promising candidates for drug development targeting diseases involving dysregulated enzyme activity.
Anticancer Potential
Recent studies have also highlighted the anticancer potential of triazole derivatives. For example, certain 1,2,3-triazoles have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and piperidine moiety can significantly influence potency and selectivity against target enzymes or microbial strains. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at N(1) position | Increased binding affinity to SHs |
| Variation in acetyl group size | Altered lipophilicity affecting cell permeability |
| Benzamide substituents | Enhanced antimicrobial activity |
Case Studies
Several case studies have documented the biological effects of similar triazole derivatives:
- Triazole Ureas : A study demonstrated that triazole ureas could inhibit multiple serine hydrolases effectively in vivo, showcasing their potential as therapeutic agents .
- Antimicrobial Screening : A series of 1,2,3-triazoles were evaluated for antimicrobial activity against clinical isolates, revealing promising results with some compounds exhibiting MIC values lower than conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what critical parameters influence yield?
- Methodology :
- Step 1 : Begin with the preparation of the piperidin-4-yl intermediate via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Step 2 : Perform amide coupling using reagents like HATU or EDC/HOBt to link the benzamide and acetylated aromatic moieties .
- Critical Parameters :
- Temperature : Maintain 0–5°C during azide formation to prevent decomposition.
- Catalyst Purity : Use freshly prepared Cu(I) catalysts (e.g., CuBr) to ensure efficient triazole cyclization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) optimize coupling reactions .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the acetyl group (~2.5 ppm for CH3), triazole protons (8.1–8.3 ppm), and piperidine protons (2.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~477.2 Da) and rule out side products .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize reaction conditions for this compound's synthesis?
- Methodology :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between critical parameters (e.g., pH and reaction time) .
- Case Study : A study on similar triazole derivatives achieved 85% yield by optimizing Cu(I) catalyst loading (0.5–1.0 mol%) and reaction time (12–24 hrs) .
Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound?
- Methodology :
-
Comparative SAR Analysis : Compare activity data with structural analogs (Table 1) to identify critical functional groups .
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Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC50 values .
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Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .
Table 1. Structural Analogs with Reported Bioactivity
Q. What computational methods assist in predicting the mechanism of action for this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to identify stable binding conformers .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for covalent bond formation in enzyme inhibition .
- In Silico ADMET Prediction : Use SwissADME to predict pharmacokinetic properties (e.g., logP = 2.8, high blood-brain barrier permeability) .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Systematic Substitution : Synthesize derivatives with modifications at the acetyl group (e.g., propionyl, trifluoroacetyl) and triazole-phenyl ring (e.g., electron-withdrawing substituents) .
- High-Throughput Screening : Test derivatives against a panel of 50 kinases to identify selectivity profiles .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models .
Key Notes for Experimental Design
- Data Contradiction Analysis : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms if IC50 values vary across studies .
- Reaction Optimization : Employ ICReDD’s computational workflow (quantum chemistry + machine learning) to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
